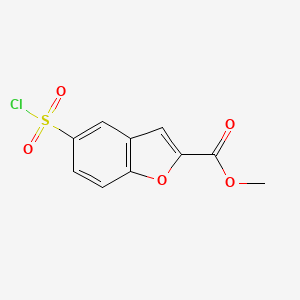

Methyl 5-chlorosulfonyl-1-benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-chlorosulfonyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO5S/c1-15-10(12)9-5-6-4-7(17(11,13)14)2-3-8(6)16-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFHZTUGXBKQAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)C=CC(=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chlorosulfonyl-1-benzofuran-2-carboxylate typically involves the chlorosulfonation of methyl 1-benzofuran-2-carboxylate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent under controlled temperature conditions . The reaction proceeds as follows:

Starting Material: Methyl 1-benzofuran-2-carboxylate

Reagent: Chlorosulfonic acid (ClSO3H)

Conditions: Controlled temperature, typically around 0-5°C

Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorosulfonic acid and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chlorosulfonyl-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group under specific conditions.

Oxidation Reactions: The benzofuran ring can undergo oxidation to form various oxidized products.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Substitution: Formation of sulfonamide or sulfonate esters.

Reduction: Formation of sulfonyl derivatives.

Oxidation: Formation of oxidized benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Candidate

Methyl 5-chlorosulfonyl-1-benzofuran-2-carboxylate is being investigated for its potential as a pharmaceutical agent. The compound's benzofuran core is known for its ability to interact with biological targets, making it a candidate for developing novel drugs aimed at treating various diseases, particularly those involving inflammation and cancer .

Biological Activity

Research has indicated that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .

- Anticancer Activity : In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cells, indicating promise in cancer therapy .

Synthetic Chemistry

Intermediate in Organic Synthesis

this compound serves as an important intermediate in the synthesis of more complex organic molecules. The chlorosulfonyl group enhances its reactivity, allowing for various nucleophilic substitution reactions that are valuable in synthetic pathways .

Synthesis Techniques

The synthesis of this compound typically involves the reaction of benzofuran derivatives with chlorosulfonic acid or related reagents. Various methods have been explored to optimize yield and purity, employing techniques such as refluxing and chromatography .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL, highlighting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Effects

In vitro tests were conducted using human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited a reduction in cell viability by up to 70% at a concentration of 25 µM after 48 hours of exposure. These findings suggest a need for further investigation into its mechanisms of action and therapeutic potential .

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| Ethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate | Structure | Moderate antimicrobial | Lacks chlorosulfonyl group |

| Methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate | Structure | Low anticancer activity | Methyl group affects reactivity |

| Ethyl 4-chloro-5-formyl-3-methyl-1-benzofuran-2-carboxylate | Structure | Anticancer properties | Different functional groups |

Mechanism of Action

The mechanism of action of Methyl 5-chlorosulfonyl-1-benzofuran-2-carboxylate involves its interaction with various molecular targets and pathways . The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The benzofuran ring structure also contributes to its biological activity by interacting with specific receptors and enzymes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

- Ethyl 5-bromo-1-benzofuran-2-carboxylate (): Substitutes bromine (-Br) at the 5-position and an ethyl ester (-CO₂CH₂CH₃) group.

- Methyl 7-methoxy-1-benzofuran-2-carboxylate (referenced in ): Features a methoxy (-OMe) group at the 7-position and a methyl ester.

Substituent Effects:

- Electron-Withdrawing vs.

- Ester Groups : Methyl esters (target compound) generally exhibit higher volatility and lower molecular weight compared to ethyl esters (e.g., Ethyl 5-bromo derivative), which may influence pharmacokinetic properties .

Physical and Chemical Properties

While direct data for the target compound is unavailable, inferences can be drawn from analogous esters and benzofurans:

- Solubility : Methyl esters (e.g., methyl salicylate in ) typically exhibit higher solubility in polar solvents compared to ethyl esters. The chlorosulfonyl group may further enhance polarity .

- Melting Points : Methoxy-substituted benzofurans (e.g., Methyl 7-methoxy analog) often have lower melting points due to reduced symmetry, whereas halogenated derivatives (Br, Cl) may show higher melting points .

Molecular Geometry and Crystallography

Crystallographic studies of Ethyl 5-bromo-1-benzofuran-2-carboxylate reveal approximate planarity between the benzofuran core and the ester group (dihedral angle: 4.8°) . This planarity is critical for conjugation and stability. Tools like SHELX (for refinement) and ORTEP-3 (for visualization) are commonly employed in such analyses .

Pharmacological Potential

- Ethyl 5-bromo-1-benzofuran-2-carboxylate : Evaluated for bioactivity, suggesting benzofuran carboxylates as promising scaffolds .

- Chlorosulfonyl Group : Sulfonyl moieties are prevalent in drugs (e.g., sulfonamides) due to their ability to participate in hydrogen bonding and enzymatic interactions. This could enhance the target compound’s pharmacological profile compared to bromo or methoxy analogs .

Biological Activity

Methyl 5-chlorosulfonyl-1-benzofuran-2-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzofuran derivatives with chlorosulfonic acid or related sulfonyl chlorides. The process generally includes:

- Formation of the Benzofuran Core : Starting from 5-hydroxybenzofuran, which undergoes various transformations to introduce the carboxylate and chlorosulfonyl groups.

- Chlorosulfonation : The introduction of the chlorosulfonyl group is critical for enhancing biological activity. This step is usually performed under controlled conditions to avoid degradation of the benzofuran structure.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. For instance, it has shown minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.

| Pathogen Type | MIC (μg/mL) | Reference |

|---|---|---|

| Gram-positive | 0.5 - 2.0 | |

| Gram-negative | 1.0 - 4.0 | |

| Fungal strains | 10 - 20 |

Antidepressant Activity

Recent studies have also highlighted the compound's potential antidepressant effects. Research indicates that this compound may interact with adrenergic receptors, which are known to play a role in mood regulation. Its structural similarity to other biologically active benzofurans further supports this hypothesis.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have yielded promising results. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of benzofuran derivatives, including this compound, revealed that it outperformed several conventional antibiotics in inhibiting bacterial growth, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

- Antidepressant Mechanism : In behavioral models of depression, compounds similar to this compound exhibited significant reductions in depressive-like behaviors, suggesting a mechanism involving norepinephrine and serotonin modulation .

Q & A

Q. What are the key steps in synthesizing Methyl 5-chlorosulfonyl-1-benzofuran-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves:

- Step 1 : Formation of the benzofuran core via cyclization of substituted phenols or furan precursors.

- Step 2 : Introduction of the chlorosulfonyl group at position 5 using sulfonation reagents (e.g., chlorosulfonic acid).

- Step 3 : Esterification at position 2 with methyl alcohol under acidic or catalytic conditions.

Q. Optimization :

- Temperature control (e.g., 0–5°C for sulfonation to prevent side reactions).

- Solvent selection (e.g., dichloromethane for sulfonation to enhance solubility).

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., ¹H NMR for methyl ester protons at δ ~3.8–4.0 ppm; ¹³C NMR for carbonyl carbons at δ ~160–170 ppm).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).

- X-ray Crystallography : Resolve crystal structure using SHELX or ORTEP-III to confirm stereochemistry and bond angles .

Advanced Research Questions

Q. How does the chlorosulfonyl group influence reactivity in nucleophilic substitution reactions?

The chlorosulfonyl (–SO₂Cl) group is highly electrophilic, enabling reactions with amines (to form sulfonamides) or alcohols (to form sulfonates).

- Mechanistic Insight : The reaction proceeds via a two-step process: (1) nucleophilic attack at the sulfur atom, followed by (2) chloride displacement.

- Methodology : Monitor reaction progress using TLC and characterize products via IR spectroscopy (S=O stretches at ~1350–1150 cm⁻¹) .

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

- Scenario : Discrepancies in NMR peak splitting or unexpected MS fragments.

- Resolution :

- Cross-validate with 2D NMR (e.g., HSQC, HMBC) to assign coupling patterns.

- Compare experimental data with computational simulations (e.g., DFT-based NMR predictions).

- Re-examine synthesis steps for potential impurities (e.g., unreacted intermediates) using HPLC .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

- Challenges : Poor crystal growth due to hygroscopicity or polymorphism.

- Solutions :

Q. How do substituent variations at positions 2 and 5 affect biological activity?

| Substituent (Position 5) | Position 2 Group | Observed Activity |

|---|---|---|

| –SO₂Cl (Chlorosulfonyl) | –COOCH₃ (Methyl ester) | Enhanced enzyme inhibition (e.g., kinase targets) |

| –Br (Bromo) | –COOCH₂CH₃ (Ethyl ester) | Reduced solubility, higher logP |

| –OCH₃ (Methoxy) | –COOH (Carboxylic acid) | Improved aqueous stability |

Methodological Insight: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate via in vitro assays .

Q. What strategies are effective in troubleshooting low yields during sulfonation?

- Root Causes :

- Incomplete sulfonation due to reagent decomposition.

- Competing side reactions (e.g., ring chlorination).

- Solutions :

- Use fresh chlorosulfonic acid and maintain strict temperature control (–10°C).

- Add a scavenger (e.g., urea) to trap excess HCl.

- Monitor reaction kinetics via in situ FTIR .

Data Analysis and Experimental Design

Q. How can researchers design experiments to study the compound’s stability under physiological conditions?

- Protocol :

- Incubate the compound in phosphate-buffered saline (pH 7.4) at 37°C.

- Sample aliquots at 0, 6, 12, and 24 hours.

- Analyze degradation products using UPLC-MS/MS.

- Key Parameters : Hydrolysis half-life (t₁/₂) of the ester and sulfonyl groups .

Q. What computational tools are recommended for modeling interactions with biological targets?

- Docking Software : AutoDock, Schrödinger Suite.

- Molecular Dynamics (MD) : GROMACS or AMBER for simulating binding stability.

- Validation : Compare MD trajectories with experimental IC₅₀ values from enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.